CAS number and registry details for (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine
CAS number and registry details for (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine
An In-depth Technical Guide to (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical overview of the chemical compound (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide covers the compound's identity, physicochemical properties, a robust proposed synthetic pathway, analytical characterization protocols, and its potential relevance in modern chemical research.
Core Compound Identity and Registry Details
(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine is a disubstituted pyridine derivative. The core structure consists of a central pyridine ring substituted at the 3-position with an aminomethyl group (-CH₂NH₂) and at the 5-position with a 3-methoxyphenyl group. This arrangement of a flexible basic amine and a bi-aryl system makes it a compound of interest within medicinal chemistry.
The definitive identifier for this chemical entity is its CAS (Chemical Abstracts Service) number, which provides an unambiguous link to its specific structure.
Table 1: Compound Identification
| Parameter | Value | Source |
|---|---|---|
| Chemical Name | (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine | N/A |
| CAS Number | 1356110-88-7 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O | Calculated |
| Molecular Weight | 214.26 g/mol | Calculated |
| Canonical SMILES | COC1=CC=CC(=C1)C2=CN=C(C=C2)CN | Calculated |
While no experimentally derived physicochemical data is publicly available for this specific compound, we can estimate key properties based on its structure and data from close structural isomers. These computed values are valuable for designing experimental conditions for synthesis, purification, and analysis.
Table 2: Computed Physicochemical Properties
| Parameter | Predicted Value | Method/Source |
|---|---|---|
| XLogP3 | 1.4 | Computed by XLogP3 3.0[2] |
| Topological Polar Surface Area | 48.1 Ų | Computed by Cactvs 3.4.8.18[2] |
| Hydrogen Bond Donors | 1 | Computed by Cactvs 3.4.8.18[2] |
| Hydrogen Bond Acceptors | 3 | Computed by Cactvs 3.4.8.18[2] |
| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.18[2] |
(Note: Data is computed for the structural isomer (3-methoxyphenyl)(pyridin-3-yl)methanamine, CID 50989218, and serves as an estimation.)
Rationale and Proposed Synthetic Protocol
The synthesis of 3,5-disubstituted pyridines is a well-trodden path in organic chemistry, with the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction being a cornerstone methodology for its efficiency and functional group tolerance[3][4][5]. The subsequent conversion of a nitrile to a primary amine is also a standard, high-yielding transformation.
Based on these reliable and extensively documented methods, we propose a robust two-step synthetic route starting from commercially available 5-bromopyridine-3-carbonitrile.
Step 1: Suzuki-Miyaura Cross-Coupling
The first step involves the creation of the C-C bond between the pyridine C5 position and the 3-methoxyphenyl ring. The choice of a Suzuki coupling is strategic; it offers high yields and is compatible with the cyano group present on the pyridine ring.
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Reaction: 5-bromopyridine-3-carbonitrile is coupled with (3-methoxyphenyl)boronic acid.
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Catalyst System: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is employed along with a base (e.g., Na₂CO₃ or K₂CO₃) to facilitate the catalytic cycle.
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Solvent: A biphasic solvent system, such as toluene/ethanol/water or dioxane/water, is typically used to dissolve both the organic substrates and the inorganic base.
Step 2: Reduction of the Nitrile Group
The intermediate, 5-(3-methoxyphenyl)pyridine-3-carbonitrile, possesses the correct carbon skeleton. The final step is the reduction of the nitrile (-C≡N) group to the primary aminomethyl (-CH₂NH₂) group. Several methods are effective for this transformation. Catalytic hydrogenation is often preferred as it is a "clean" reaction with straightforward workup.
-
Reaction: The nitrile is reduced to a primary amine.
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Reagent: Hydrogen gas in the presence of a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C) in an acidic ethanolic solution is a common and effective choice. Alternative reagents like Lithium Aluminum Hydride (LiAlH₄) in an aprotic solvent (e.g., THF) can also be used, though this requires a more cautious aqueous workup.
The complete proposed workflow is visualized below.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 5-(3-methoxyphenyl)pyridine-3-carbonitrile
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To a flame-dried round-bottom flask, add 5-bromopyridine-3-carbonitrile (1.0 eq), (3-methoxyphenyl)boronic acid (1.1 eq), and sodium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
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Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 90-100 °C) and monitor by TLC or LC-MS until the starting bromide is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure intermediate.
Step 2: Synthesis of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine
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Charge a pressure-resistant hydrogenation vessel with 5-(3-methoxyphenyl)pyridine-3-carbonitrile (1.0 eq) and a slurry of Raney Nickel (approx. 10% w/w) in ethanol saturated with ammonia.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify further by an appropriate method such as crystallization of a salt (e.g., hydrochloride) or silica gel chromatography using a polar mobile phase (e.g., Dichloromethane/Methanol with a small percentage of ammonium hydroxide).
Analytical Characterization Workflow
Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures unambiguous structural elucidation and quantification of impurities.
Expected Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals should include:
-
Three distinct aromatic protons on the pyridine ring (likely singlets or narrow doublets/triplets).
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Four aromatic protons on the methoxyphenyl ring, showing characteristic ortho, meta, and para couplings.
-
A singlet for the methoxy (-OCH₃) group around 3.8 ppm.
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A singlet for the benzylic methylene (-CH₂-) protons adjacent to the amine, likely around 3.9-4.1 ppm.
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A broad singlet for the primary amine (-NH₂) protons, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum should show 13 distinct signals corresponding to each unique carbon atom in the molecule.
-
Mass Spectrometry (ESI+): The primary ion expected would be the protonated molecular ion [M+H]⁺ at m/z 215.12.
The standard workflow for characterization is outlined below.
Caption: Standard workflow for analytical characterization.
Scientific Context and Potential Applications
While no specific biological activity has been reported for (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine itself, its structure embodies several key features that are highly relevant in drug discovery.
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Privileged Scaffold: The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in thousands of approved drug molecules[6]. Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable core structure.
-
Bi-aryl Pyridines: The 3,5-diarylpyridine motif is a known pharmacophore. Compounds with this core have been investigated as potent tubulin polymerization inhibitors for anticancer applications[7].
-
Primary Amine Functionality: The aminomethyl group provides a basic center that can engage in crucial ionic interactions with biological targets, such as the acidic residues (aspartate, glutamate) in an enzyme's active site. It also serves as a versatile chemical handle for further derivatization to explore structure-activity relationships (SAR).
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Potential as CNS Agents: The overall structure bears resemblance to scaffolds investigated as selective noradrenaline reuptake inhibitors, suggesting potential applications in neurological disorders[8].
Given these structural characteristics, (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine represents a valuable building block or a candidate for screening in various therapeutic areas, including oncology, neuropharmacology, and anti-inflammatory research[9][10]. Its synthesis via the proposed route would provide material for such exploratory biological and pharmacological studies.
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